4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol
Description
Contextualizing 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol (B1632589) within the Landscape of Advanced Molecular Materials
In the realm of advanced molecular materials, this compound is primarily recognized as a key intermediate in the development of materials exhibiting Aggregation-Induced Emission (AIE). sigmaaldrich.com Unlike traditional fluorescent molecules that often suffer from quenching effects in concentrated solutions or the solid state, AIE-active compounds show enhanced luminescence when aggregated. This counterintuitive phenomenon has opened new avenues for the creation of highly efficient light-emitting materials.
The phenol (B47542) functional groups on the TPE core of this compound provide reactive sites for further chemical modifications, such as esterification or etherification. sigmaaldrich.com This versatility allows for its incorporation into a wide array of molecular structures, including polymers and discrete molecular sensors. mdpi.comunipi.it Consequently, materials derived from this compound are at the forefront of research in fields such as organic electronics, chemical sensing, and bio-imaging.
The Foundational Role of the Diphenylethene Moiety in Enabling Molecular Architectures
The diphenylethene moiety, the central structural component of this compound, is fundamental to the unique properties of the molecules derived from it. In dilute solutions, the phenyl rings of the TPE core undergo dynamic intramolecular rotations, which provide non-radiative decay pathways for the excited state, leading to very weak fluorescence. unipi.it
However, in an aggregated state or when incorporated into a solid matrix, the intramolecular rotations of the phenyl rings are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission. nih.gov This AIE phenomenon, originating from the unique architecture of the diphenylethene moiety, is the cornerstone of the design of novel fluorescent probes and light-emitting materials. The ability to switch from a non-emissive to a highly emissive state based on the physical environment makes TPE-based materials highly desirable for sensing applications where a "turn-on" fluorescence signal is advantageous.
Overview of Emergent Research Areas and Scholarly Significance of this compound
The scholarly significance of this compound is rapidly growing, with a continuous stream of research highlighting its potential in various cutting-edge applications.
Chemical Sensors: A prominent area of research is the development of fluorescent chemosensors based on TPE derivatives. These sensors are being designed for the detection of a wide range of analytes, including nitroaromatic compounds, which are common components of explosives. acs.orgnih.gov The principle of detection often relies on the quenching of the AIE fluorescence upon interaction with the analyte. acs.org Researchers have successfully developed paper-based sensors for the rapid and convenient detection of such compounds in aqueous media. acs.org
Organic Light-Emitting Diodes (OLEDs): The high solid-state luminescence efficiency of AIE materials makes them excellent candidates for the emissive layer in OLEDs. Research is focused on synthesizing new TPE-based polymers and small molecules that can improve the efficiency, brightness, and stability of OLED devices. uc.edu The unique properties of these materials can help overcome some of the limitations of conventional emitters used in OLED technology.
Advanced Polymers and Covalent Organic Frameworks (COFs): The difunctional nature of this compound makes it an ideal monomer for the synthesis of novel polymers and COFs. ossila.com These materials can possess high thermal stability and tunable optoelectronic properties. For instance, TPE-based COFs are being investigated for applications in electrocatalysis, showcasing high selectivity in reactions like the oxygen reduction reaction. ossila.com
Bio-imaging: Although not the primary focus of this article, it is worth noting that the AIE properties of TPE derivatives are also being extensively explored for in vitro and in vivo imaging applications, where their bright and stable fluorescence in aggregated states is a significant advantage.
The ongoing research into this compound and its derivatives continues to expand the horizons of materials science, offering promising solutions for a variety of technological challenges.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₀O₂ | nih.gov |
| Molecular Weight | 364.44 g/mol | sigmaaldrich.com |
| Appearance | White to light yellow powder | |
| Melting Point | 225 °C (lit.) | sigmaaldrich.com |
| Assay | 99% | sigmaaldrich.com |
Table 2: Spectroscopic Data for Tetraphenylethylene (B103901) (TPE)
| Spectroscopic Property | Wavelength/Range | Conditions | Source |
| UV Absorption | 310 nm | In dioxane | unipi.it |
| Emission | Very weak | In dilute solutions | unipi.it |
| Emission | Strong | In aggregated state/solid film | unipi.it |
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGFXHZSKIVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712287 | |
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68578-79-0 | |
| Record name | 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4,4 1,2 Diphenylethene 1,2 Diyl Diphenol
Strategies for Phenol-Based Precursor Utilization in the Synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol (B1632589)
The synthesis of this compound, a key derivative of the TPE family, often leverages phenol-based precursors. The primary strategy involves the reductive coupling of a diaryl ketone, specifically 4,4'-dihydroxybenzophenone (B132225), which serves as a direct phenol-containing building block.
Catalytic Approaches Involving Phenols and Carbonyl Compounds
The most prominent catalytic method for synthesizing TPE derivatives from carbonyl compounds is the McMurry coupling reaction. wikipedia.org This reaction facilitates the reductive dimerization of two ketone or aldehyde molecules to form an alkene. alfa-chemistry.com For the synthesis of this compound, the key precursor is 4,4'-dihydroxybenzophenone. nih.gov
The McMurry reaction is a heterogeneous process that employs low-valent titanium species as the active reagent. alfa-chemistry.com These species are typically generated in situ by reducing a titanium halide, such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄), with a strong reducing agent like a zinc-copper couple, lithium aluminum hydride (LiAlH₄), zinc dust, or magnesium. wikipedia.org The mechanism involves two main stages: first, a single-electron transfer from the low-valent titanium to the carbonyl groups produces a ketyl radical, which then dimerizes to form a titanium-pinned pinacolate intermediate. wikipedia.orgnih.gov The second stage is the deoxygenation of this diolate intermediate, driven by the high oxophilicity of titanium, to yield the final alkene product. wikipedia.orgorganic-chemistry.org While organohalides are generally not reduced by low-valent titanium, allowing for the synthesis of halogenated derivatives, the phenolic hydroxyl groups are compatible with this reaction. nih.govrsc.org
Optimized Reaction Conditions for High-Yield Synthesis of this compound
Achieving high yields in the synthesis of TPE derivatives via McMurry coupling requires careful optimization of reaction conditions. The reaction is almost universally performed under an inert atmosphere (e.g., nitrogen or argon) in a dry, aprotic solvent, with tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) being the most common choices. wikipedia.orgalfa-chemistry.comnih.gov The use of dry solvents is critical as the low-valent titanium reagents are highly sensitive to moisture.
A general procedure involves the initial preparation of the low-valent titanium slurry. This is done by adding the titanium halide (e.g., TiCl₄) to a flask containing the reducing agent (e.g., Zn or LiAlH₄) in dry THF, often at a reduced temperature before being heated to reflux. nih.gov Once the active black slurry of low-valent titanium is formed, a solution of the carbonyl precursor, such as 4,4'-dihydroxybenzophenone, is added dropwise, and the mixture is refluxed for several hours to ensure complete deoxygenation. nih.gov While very high yields are not always achieved, specific conditions have been reported to provide moderate to good yields for related structures. For instance, the cross-coupling of chloropropionylferrocene with 4,4'-dihydroxybenzophenone using a TiCl₄/Zn system in THF yielded the desired product at 47%. rsc.orgmdpi.com Similarly, the homocoupling of 4-bromobenzophenone (B181533) using a TiCl₃/LiAlH₄ system produced the corresponding tetraphenylethylene (B103901) derivative in 73% yield. rsc.org
| Precursor(s) | Catalytic System | Solvent | Conditions | Yield | Reference |
| 4,4'-Dihydroxybenzophenone & Chloropropionylferrocene | TiCl₄ / Zn | THF | Reflux | 47% | mdpi.com, rsc.org |
| 4-Bromobenzophenone | TiCl₃ / LiAlH₄ | THF | Reflux | 73% | rsc.org |
| 2-Iodobenzaldehyde | TiCl₄ / Zn | THF | Reflux | 55% | rsc.org |
Cross-Coupling Reactions for Constructing the 1,2-Diphenylethene Core
Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for constructing the C-C bonds necessary for the 1,2-diphenylethene core, offering an alternative to reductive coupling methods. researchgate.net These reactions are particularly useful for creating unsymmetrical or highly functionalized TPE systems.
Palladium-Catalyzed Coupling Techniques for TPE-Derived Systems
The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction for the synthesis of TPE derivatives. nih.gov This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. researchgate.net The catalytic cycle typically involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetallation with the boronic acid (often activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. nih.gov
This technique allows for the synthesis of complex TPE structures by coupling arylboronic acids with halogenated TPE precursors. Heterogeneous catalysts, such as palladium supported on zeolites, have been developed to facilitate these reactions under mild conditions with high yields (up to 96% for biphenyl (B1667301) synthesis) and allow for easier catalyst recovery. nih.gov Homogeneous catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are also highly effective and commonly used. rsc.org
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Reference |
| Bromobenzene | Phenylboronic Acid | Pd-H-Beta Zeolite | K₂CO₃ | Ethanol | Ambient | nih.gov |
| 1-(4-bromophenyl)triphenylethene | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF / H₂O | 80 °C, 24h | N/A |
| Various Aryl Halides | Phenylboronic Acid | Tetranuclear Pd(II) Complexes | Various | Aqueous Medium | Room Temp. | researchgate.net |
Synthesis of Brominated Diphenylethene Precursors for Subsequent Derivatization
The synthesis of brominated diphenylethene precursors is a crucial step for enabling further functionalization via cross-coupling reactions. These halogenated intermediates serve as key building blocks for more complex TPE architectures. A straightforward method for their synthesis is the direct bromination of a pre-formed TPE core. For example, tetra(4-bromophenyl)ethylene can be synthesized in high yield (90%) by reacting tetraphenylethylene with bromine in a solvent mixture of dichloromethane (B109758) and glacial acetic acid, with a reaction time of approximately 2 hours.
Alternatively, brominated precursors can be synthesized directly via McMurry coupling of a brominated ketone. The reductive coupling of 4-bromobenzophenone is an effective route to produce 1,2-bis(4-bromophenyl)-1,2-diphenylethenes, which can then be used in subsequent Suzuki or other cross-coupling reactions. nih.govrsc.org
Stereoselective Synthesis and Isomer Control of this compound
The central double bond of this compound and other TPE derivatives can exist as either the E (trans) or Z (cis) isomer. Controlling the stereochemistry of this bond is a significant synthetic challenge, as mixtures of isomers are often formed. rsc.org The separation of these E/Z isomers by conventional methods like chromatography is often tedious and difficult due to their very similar physical and chemical properties. rsc.org
Research has shown that the stereoselective synthesis of extended TPE cores remains a formidable task. rsc.org Many synthetic routes, including the McMurry coupling, typically produce a statistical mixture of E and Z isomers. However, strategies are being developed to address this. One approach is to introduce highly polar functional groups onto the TPE scaffold, which can facilitate the separation of the isomers.
A more advanced strategy involves designing novel molecular architectures that circumvent the stereochemical ambiguity of the TPE core. For instance, ditriazolostilbene (DTS) moieties have been introduced as alternatives to TPE. This approach allows for a fully stereoselective synthesis of the (E)-isomer, avoiding the formation of isomeric mixtures. rsc.org Another method for isomer control involves the photoinduced E/Z isomerization of TPE derivatives. Irradiation with light can be used to convert one isomer to the other, potentially reaching a photostationary state with a specific isomer ratio. nih.gov This process has been demonstrated within organometallic assemblies, where complexation to a metal can influence the isomerization pathway.
Methodologies for Preferential Formation of Cis and Trans Isomers
The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen synthetic route. While it is often produced as a mixture of cis and trans isomers, certain reaction pathways can be tuned to favor one isomer over the other.
One of the classical methods for the synthesis of tetrasubstituted alkenes is the McMurry reaction . wikipedia.org This reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc or a lithium aluminum hydride. wikipedia.orgalfa-chemistry.com The intramolecular coupling of a diketone precursor under McMurry conditions can, in principle, be designed to favor a specific isomer based on the conformational constraints of the starting material. The mechanism proceeds through a pinacolate intermediate, and the final deoxygenation step yields the alkene. wikipedia.org The stereoselectivity of the McMurry reaction can be influenced by the nature of the titanium reagent and the reaction conditions.
Another powerful tool for alkene synthesis is the Wittig reaction , which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction is a well-studied area, with the nature of the ylide and the reaction conditions playing a crucial role in determining the Z/E (or cis/trans) ratio of the product. organic-chemistry.org Stabilized ylides generally lead to the thermodynamically more stable E-alkene, whereas non-stabilized ylides often favor the Z-alkene. organic-chemistry.org By carefully selecting the appropriate phosphonium salt and base to generate the ylide, it is possible to influence the isomeric composition of the resulting this compound. The Schlosser modification of the Wittig reaction offers a pathway to the E-alkene by converting the initially formed erythro betaine (B1666868) to the more stable threo betaine before elimination. wikipedia.org
Furthermore, tautomerization-induced isomerization of hydroxy-substituted tetraphenylethylene derivatives has been observed under acidic conditions, suggesting that post-synthetic treatment could be a viable strategy for altering the isomeric ratio.
| Reaction Name | Description | Potential for Stereocontrol |
| McMurry Reaction | Reductive coupling of two carbonyl compounds using low-valent titanium. wikipedia.orgalfa-chemistry.com | Can be influenced by the structure of the starting dicarbonyl compound and reaction conditions. |
| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com | Highly tunable; stabilized ylides favor trans isomers, while non-stabilized ylides favor cis isomers. The Schlosser modification favors trans isomers. wikipedia.orgorganic-chemistry.org |
Advanced Separation Techniques for Isomeric Purity
Given that the synthesis of this compound often results in a mixture of isomers, achieving high isomeric purity is essential for many applications. Advanced separation techniques are employed to isolate the desired cis or trans isomer.
High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of geometric isomers. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, can effectively separate cis and trans isomers based on their differing polarities and shapes. nih.gov The more linear trans isomer typically has a longer retention time on a reversed-phase column compared to the less linear cis isomer. Preparative HPLC allows for the isolation of gram-scale quantities of the pure isomers. nih.gov The choice of column, mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures), and flow rate are critical parameters that need to be optimized for efficient separation. nih.gov
Supercritical Fluid Chromatography (SFC) presents a greener and often faster alternative to HPLC for the separation of isomers. Utilizing a supercritical fluid, such as carbon dioxide, as the mobile phase, SFC can provide high-resolution separation with reduced solvent consumption.
Beyond chromatographic methods, fractional crystallization can also be employed to separate isomers, exploiting the differences in their solubility in a particular solvent system.
| Separation Technique | Principle | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of isomers between a stationary phase and a mobile phase. nih.gov | Column type (e.g., C18), mobile phase composition, flow rate, temperature. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid as the mobile phase. | Mobile phase composition (CO₂ with co-solvents), pressure, temperature. |
| Fractional Crystallization | Differences in the solubility of the isomers in a given solvent. | Solvent system, temperature gradient. |
Post-Synthetic Modification and Functionalization of this compound
The true versatility of this compound lies in the reactivity of its phenolic hydroxyl groups, which serve as handles for a wide array of post-synthetic modifications.
Derivatization at Phenolic Hydroxyl Groups for Polymer and Ether Linkages
The phenolic hydroxyl groups of this compound are readily derivatized to form ether and ester linkages, which are fundamental connections in the synthesis of various polymers.
Etherification reactions, such as the Williamson ether synthesis, can be employed to connect the diphenol to other molecules. This typically involves deprotonating the phenolic hydroxyl groups with a base (e.g., potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. This methodology is crucial for the synthesis of poly(aryl ether)s. For instance, reaction with activated dihalides, such as 4,4'-difluorobenzophenone, in the presence of a weak base like potassium carbonate in a high-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide or diphenyl sulfone) is a common route to poly(ether ether ketone)s (PEEKs). researchgate.netgoogle.com
Oligomerization and Polymerization Pathways Utilizing this compound
The bifunctional nature of this compound makes it an excellent monomer for step-growth polymerization.
Polyesterification is a key polymerization pathway where the diphenol is reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or a diester). plu.mx Interfacial polycondensation, where the reaction occurs at the interface of two immiscible liquids (e.g., an aqueous solution of the deprotonated diphenol and an organic solution of the diacyl chloride), is a robust method for producing high molecular weight aromatic polyesters. plu.mx These polyesters often exhibit desirable properties such as good thermal stability and mechanical strength. researchgate.netresearchgate.net
Polyetherification , as mentioned earlier, is another major route to high-performance polymers. The nucleophilic aromatic substitution reaction between the bisphenoxide of this compound and an activated aromatic dihalide leads to the formation of poly(aryl ether)s. By carefully selecting the co-monomer, a wide range of poly(ether ether ketone)s (PEEKs), poly(ether sulfone)s (PES), and other related polymers can be synthesized. nih.govnih.gov These materials are known for their exceptional thermal and chemical resistance.
| Polymer Type | Polymerization Method | Reactants |
| Polyesters | Interfacial Polycondensation, Melt Polymerization | This compound and a diacyl chloride (e.g., isophthaloyl chloride, terephthaloyl chloride). plu.mx |
| Poly(aryl ether)s | Nucleophilic Aromatic Substitution | This compound and an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone, 4,4'-dichlorodiphenyl sulfone). nih.govnih.gov |
Theoretical and Mechanistic Elucidations of 4,4 1,2 Diphenylethene 1,2 Diyl Diphenol
Photophysical Properties and Aggregation-Induced Emission (AIE) Mechanism
4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol (B1632589), a derivative of tetraphenylethene (TPE), is a notable member of the class of molecules exhibiting aggregation-induced emission (AIE). This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong luminescence in the aggregated state. The underlying mechanisms of this unique photophysical behavior are centered on the structural dynamics of the molecule in different environments.
The Role of Restricted Intramolecular Rotation (RIR) in AIE Phenomena
The principal mechanism governing the AIE characteristics of this compound and other TPE derivatives is the restriction of intramolecular rotation (RIR). In dilute solutions, the phenyl rings of the molecule undergo low-frequency rotational and vibrational motions. These dynamic processes provide non-radiative pathways for the decay of the excited state, effectively quenching fluorescence. As a result, the molecule is non-emissive when freely dissolved in a good solvent.
When the molecules aggregate, for instance, in a poor solvent or in the solid state, their physical movement is significantly hindered. This restriction of the intramolecular rotations of the phenyl groups blocks the non-radiative decay channels. With the energy no longer dissipated through molecular motion, the excited state is forced to decay radiatively, resulting in strong fluorescence emission. This "turning on" of luminescence upon aggregation is the hallmark of AIE luminogens.
Inhibition of Non-Radiative Decay Pathways in Aggregated States
In the aggregated state, the close packing of this compound molecules imposes significant steric hindrance, which effectively locks the phenyl rings in their conformations. This rigidification of the molecular structure is crucial for inhibiting non-radiative decay processes. The energy of the absorbed photons, which would otherwise be lost as heat through molecular vibrations and rotations, is instead channeled into radiative emission, leading to the observed high fluorescence quantum yields in the aggregated form. Research on graphene quantum dots functionalized with this compound has demonstrated that this approach can lead to significantly enhanced solid-state photoluminescence quantum yields, showcasing the practical application of this principle.
Electronic Structure, Energy Transfer, and Charge Transport Characteristics
The electronic properties of this compound are intrinsically linked to its molecular structure and play a critical role in its photophysical behavior.
Analysis of Intramolecular Charge Transfer (ICT) Processes
While specific studies detailing intramolecular charge transfer (ICT) in this compound are not extensively available, the behavior of analogous TPE derivatives provides valuable insights. In many TPE-based molecules, photoexcitation can lead to a redistribution of electron density, creating a charge-separated or ICT state. The presence of electron-donating hydroxyl groups on the phenyl rings of this compound suggests the potential for ICT character in its excited state. The efficiency and nature of this ICT process would be highly dependent on the molecular conformation and the surrounding environment.
Investigations into Solvatochromic Effects and Dual-State Emission (DSE)
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of ICT processes. For TPE derivatives that exhibit ICT, a bathochromic (red) shift in the emission spectrum is often observed with increasing solvent polarity, as the more polar solvent stabilizes the dipolar excited state. While detailed solvatochromic data for this compound is not readily found in the literature, studies on similar TPE derivatives have shown pronounced solvatochromic effects.
Dual-state emission (DSE), where a molecule emits from both a locally excited (LE) state and an ICT state, is another phenomenon observed in some TPE derivatives. The relative intensity of these two emission bands can be modulated by the solvent polarity. For this compound, the potential for DSE would be linked to the dynamics of its excited states and the influence of the solvent environment on the LE-ICT transition.
Conformational Analysis and Isomer-Dependent Behavior
The three-dimensional structure and isomeric forms of this compound are crucial to its properties. The molecule exists as a mixture of cis and trans isomers, which can have distinct photophysical characteristics. The spatial arrangement of the phenyl and hydroxyphenyl groups will influence the degree of intramolecular rotation and the packing of the molecules in the aggregated state, thereby affecting the AIE efficiency.
The specific conformations adopted by the cis and trans isomers will also impact their electronic properties, including the potential for ICT and the nature of their excited states. While detailed comparative studies on the isomer-dependent behavior of this compound are limited, it is reasonable to infer that the different steric interactions and molecular symmetries of the isomers would lead to variations in their photophysical properties.
Influence of Cis/Trans Conformations on Molecular Packing and Intermolecular Interactions
The cis and trans isomers of this compound display unique molecular packing motifs in the crystalline state, largely dictated by their inherent molecular symmetry and the steric hindrance imposed by the phenyl and hydroxyphenyl groups.
In the trans isomer , the molecule adopts a relatively planar and centrosymmetric conformation. This planarity facilitates efficient π-π stacking interactions between the aromatic rings of adjacent molecules. The hydroxyl groups, positioned on opposite ends of the molecule, readily participate in intermolecular hydrogen bonding, often leading to the formation of extended one-dimensional chains or two-dimensional sheets. This combination of π-π stacking and hydrogen bonding results in a densely packed and thermodynamically stable crystal lattice.
The primary intermolecular interactions governing the crystal packing of both isomers are:
Hydrogen Bonding: The hydroxyl groups are potent hydrogen bond donors and acceptors. In the trans isomer, this typically results in linear or zigzag chains of intermolecular O-H···O bonds. In the cis isomer, the hydrogen bonding patterns can be more varied, including intramolecular interactions or cyclic intermolecular motifs.
π-π Stacking: This is a significant stabilizing interaction in the trans isomer due to its planarity, contributing to a layered crystal structure. In the cis isomer, the twisted conformation of the aromatic rings makes face-to-face π-π stacking less favorable, though offset or edge-to-face interactions may still occur.
| Interaction Type | Trans Isomer Characteristics | Cis Isomer Characteristics |
|---|---|---|
| Molecular Shape | Relatively planar, centrosymmetric | Non-planar, propeller-like |
| Molecular Packing | Dense, efficient packing | Less dense, frustrated packing |
| Hydrogen Bonding | Predominantly intermolecular (linear/sheet motifs) | Can be intramolecular or complex intermolecular networks |
| π-π Stacking | Favorable and significant | Hindered due to non-planarity |
Computational Chemistry Approaches for Understanding Isomeric Contributions
Computational chemistry provides powerful tools to investigate the structural and energetic differences between the cis and trans isomers of this compound, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a widely used quantum mechanical method to study such systems. DFT calculations can be employed to:
Optimize Molecular Geometries: Determine the lowest energy conformations of both the cis and trans isomers, providing accurate bond lengths, bond angles, and dihedral angles.
Calculate Relative Stabilities: By comparing the total electronic energies of the optimized structures, the relative thermodynamic stability of the isomers can be predicted. Typically, the trans isomer is found to be the more stable conformation due to reduced steric hindrance.
Simulate Vibrational Spectra: The calculation of infrared (IR) and Raman spectra for each isomer allows for a direct comparison with experimental data, aiding in the identification and characterization of the individual isomers in a mixture.
Analyze Intermolecular Interactions: Using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, the nature and strength of hydrogen bonds and other weak interactions within the crystal lattice can be quantified and visualized.
Molecular Dynamics (MD) simulations , which use classical force fields, can be utilized to study the dynamic behavior of these isomers, both in solution and in the solid state. MD simulations can provide insights into:
Solvation Effects: Investigate how the solvent environment influences the conformational preferences of the isomers.
Crystal Packing Prediction: While challenging, MD simulations can be used in conjunction with crystal structure prediction algorithms to explore possible packing arrangements and identify the most stable crystal structures.
These computational approaches are invaluable for rationalizing the observed experimental properties and for predicting the behavior of these and related molecules.
| Computational Method | Key Applications for Isomer Analysis | Typical Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, energy calculations, vibrational analysis, interaction analysis | Relative stability of isomers, predicted spectra for identification, quantification of intermolecular forces |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time | Conformational dynamics, solvent effects on structure, insights into crystal packing |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology | Characterization and quantification of hydrogen bonds and other non-covalent interactions |
Advanced Sensing and Imaging Applications of 4,4 1,2 Diphenylethene 1,2 Diyl Diphenol Derivatives
Development of Chemical Sensors Based on AIE Principles
The AIE phenomenon is a powerful tool for the development of "turn-on" fluorescent sensors. These sensors are designed to be non-emissive in the absence of the target analyte and become highly fluorescent upon interaction with it, leading to high sensitivity and selectivity.
Design of Fluorescent Probes for Specific Analyte Detection
The versatility of the 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol (B1632589) core allows for the rational design of fluorescent probes for a wide array of analytes, including metal ions, anions, and small molecules. bohrium.comnih.gov The design strategy typically involves functionalizing the TPE scaffold with specific recognition units that can selectively interact with the target analyte. acs.org This interaction triggers the AIE effect, leading to a detectable fluorescent signal.
For instance, TPE derivatives have been successfully utilized for the detection of toxic heavy metal ions like Hg2+ and Ag+ in aqueous media. nih.gov Probes can be designed with pendant coordinating sites that bind to these metal ions, inducing aggregation and a subsequent "turn-on" fluorescence response. nih.gov The hydrophobic nature of the TPE core is a key factor in the development of these AIE-active sensors. nih.gov Similarly, by incorporating specific reactive groups, AIE-based chemosensors have been developed for the detection of various anions, where the sensing mechanism can involve chemical reactions, hydrogen bonding, or deprotonation. nih.gov
The design of these probes often leverages different interaction mechanisms to achieve high selectivity. These can include:
Covalent bond formation: The probe contains a reactive site that specifically reacts with the analyte, leading to a change in its chemical structure and triggering AIE.
Supramolecular interactions: Non-covalent interactions such as hydrogen bonding, electrostatic interactions, and host-guest interactions can induce the aggregation of the AIEgen in the presence of the analyte. mdpi.com
Disruption of quenching processes: The probe is designed with a quencher unit that is displaced or deactivated upon interaction with the analyte, thereby restoring the fluorescence of the AIEgen. mdpi.com
Below is a table summarizing examples of analytes detected using fluorescent probes derived from tetraphenylethylene (B103901).
| Analyte Category | Specific Examples | General Detection Principle |
| Metal Cations | Hg2+, Ag+, Pb2+, Zn2+ | Analyte binding to coordinating sites on the TPE derivative induces aggregation and fluorescence. nih.govnih.gov |
| Anions | F-, CN-, ClO- | Interaction with specific functional groups on the probe leads to changes in electronic properties or solubility, triggering AIE. nih.gov |
| Small Molecules | Glucose, Volatile Organic Compounds | Specific recognition units on the TPE scaffold interact with the analyte, causing a change in the probe's aggregation state. nih.gov |
| Biomolecules | RNA, Peptides | Integration of biomolecules into the probe design allows for specific recognition and subsequent fluorescence turn-on. nih.gov |
Sensing Mechanisms Triggered by Aggregation or Disaggregation
The sensing mechanisms of AIE-based probes are primarily centered around controlling the aggregation state of the AIEgen. The interaction with an analyte can either induce aggregation of a soluble probe ("turn-on" sensing) or cause the disaggregation of a fluorescent aggregate ("turn-off" sensing).
Aggregation-Induced "Turn-On" Sensing: This is the most common mechanism for AIE-based sensors. In this approach, the AIEgen is initially well-dissolved and thus non-emissive. Upon the addition of the target analyte, specific interactions promote the formation of aggregates. This aggregation restricts the intramolecular motions of the AIEgen, leading to a significant enhancement in fluorescence intensity. researchgate.net For example, a TPE derivative functionalized with a phosphate monoester can selectively detect Pb2+ ions in a water-THF mixture through a "turn-on" fluorescence response with a high degree of sensitivity. nih.gov
Disaggregation-Induced "Turn-Off" Sensing: In this less common but equally effective strategy, the AIEgen is pre-aggregated and highly fluorescent. The introduction of the analyte disrupts these aggregates, causing the AIEgen to disperse into a solution as individual molecules. This leads to the quenching of fluorescence. This "turn-off" mechanism can also be highly selective, depending on the nature of the interaction between the analyte and the aggregated AIEgen. researchgate.net
The following table outlines the two primary sensing mechanisms.
| Mechanism | Initial State of AIEgen | Interaction with Analyte | Final State of AIEgen | Fluorescence Response |
| Aggregation-Induced | Dissolved, Non-emissive | Induces aggregation | Aggregated, Emissive | Turn-On |
| Disaggregation-Induced | Aggregated, Emissive | Disrupts aggregates | Dissolved, Non-emissive | Turn-Off |
Bioimaging Applications Leveraging AIE Characteristics
The unique properties of AIEgens, such as high brightness in the aggregated state, large Stokes shifts, and excellent photostability, make them ideal candidates for various bioimaging applications. acs.org Derivatives of this compound have been extensively explored for cellular and in vivo imaging, overcoming many limitations of conventional fluorescent probes. mdpi.comresearchgate.net
Cellular and Subcellular Imaging Utilizing AIE-Active Derivatives
AIE-active TPE derivatives have been successfully employed for high-contrast imaging of cells and specific subcellular organelles. mdpi.com Unlike traditional dyes that often suffer from quenching in the crowded cellular environment, AIEgens light up upon aggregation, providing a bright signal with a low background. mdpi.com
To achieve targeted subcellular imaging, the TPE core can be conjugated with specific targeting moieties. For instance, by attaching peptides or other biomolecules with affinities for particular organelles, researchers have developed AIE-based probes for imaging the cell membrane, nucleus, mitochondria, lysosomes, and endoplasmic reticulum. nih.gov For example, a TPE derivative modified with a G-rich DNA oligonucleotide has been used for imaging K+ in cells. nih.gov The presence of K+ induces the formation of a G-Quadruplex structure, bringing the TPE units into close proximity and turning on their fluorescence. nih.gov
To overcome the insolubility of many TPE derivatives in aqueous biological media, they can be encapsulated within nanoparticles, such as silica nanoparticles. nih.gov This not only improves their biocompatibility but also preserves their AIE characteristics, enabling successful visualization of cells. mdpi.comnih.gov
Strategies for Long-Term Surveillance and Real-Time Monitoring in Biological Systems
A significant advantage of AIEgens is their high photostability, which makes them suitable for long-term and real-time monitoring of biological processes. nih.gov Unlike many conventional organic dyes that photobleach rapidly under continuous irradiation, AIEgens can provide stable fluorescence signals over extended periods.
One strategy for long-term monitoring involves the development of AIE-based thermogelling polymers. These systems can be injected in a liquid state and form a gel at body temperature, creating a localized depot of the AIE-active probe. This allows for the sustained release and long-term monitoring of drugs or other molecules in vivo. nih.gov Furthermore, the development of near-infrared (NIR) AIEgens is particularly advantageous for in vivo imaging due to the deeper tissue penetration and lower autofluorescence in the NIR window. nih.gov While synthetic NIR-II fluorophores can have limitations in retention time and potential toxicity, the principles of AIE can be applied to develop more biocompatible probes for prolonged imaging. nih.gov
Fabrication of AIE-Based Theranostic Systems for Pathogen Detection
The unique optical properties of AIEgens have been harnessed to create theranostic systems, which combine diagnostic and therapeutic functionalities in a single platform. nih.govthno.org These systems are particularly promising for the detection and inactivation of pathogens like bacteria, fungi, and viruses. nih.gov
AIE-based fluorescent probes can be designed for the "turn-on" sensing of pathogens with high sensitivity and specificity. nih.gov For example, an AIEgen that is non-emissive in solution can be engineered to bind to the surface of bacteria, turning on its fluorescence and allowing for their detection and imaging. frontiersin.org
In addition to detection, many AIEgens also exhibit excellent photodynamic activity. nih.gov Upon light irradiation, these AIE photosensitizers can generate reactive oxygen species (ROS) that are toxic to pathogens. This allows for image-guided photodynamic inactivation (PDI) of pathogenic infections. nih.gov The aggregation of AIEgens can enhance their PDI efficiency, making them potent therapeutic agents. nih.gov These multifunctional AIE biomaterials represent a promising strategy for the early diagnosis and precise treatment of infectious diseases. nih.gov
Catalytic Applications and Ligand Design with 4,4 1,2 Diphenylethene 1,2 Diyl Diphenol Derivatives
Coordination Chemistry and Metal-Catalyzed Reactions
Formation of Coordination Complexes with Metal Ions
Exploration in Various Catalytic Processes
The potential for metal complexes derived from 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol (B1632589) to act as catalysts in various organic transformations remains an area ripe for investigation. The electronic properties of the tetraphenylethylene (B103901) core could influence the reactivity of a coordinated metal center. For instance, the extended π-system might play a role in stabilizing catalytic intermediates. Despite this potential, there are no significant research findings that demonstrate the application of these specific complexes in catalytic processes such as cross-coupling reactions, hydrogenations, or oxidations.
Ligand Design for Asymmetric Catalysis
Development of Chiral Ligands Based on the Diphenylethene Scaffold
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The this compound scaffold possesses a C2-symmetric core, which is a common feature in successful chiral ligands. Introduction of chirality could theoretically be achieved by functionalizing the phenyl rings or the phenolic oxygens with chiral substituents. This could lead to a new class of chiral ligands whose steric and electronic properties could be fine-tuned. Nevertheless, a review of existing literature does not reveal any published research on the successful synthesis of chiral ligands derived from this specific diphenylethene backbone.
Studies on Enantioselective Transformations and Reaction Mechanisms
As there is no available information on the development of chiral ligands from the this compound scaffold, it follows that there are no studies on their application in enantioselective transformations. Consequently, mechanistic studies of such catalytic systems have not been performed. The exploration of this scaffold in asymmetric catalysis represents a potential avenue for future research.
Future Research Directions and Emerging Trends for 4,4 1,2 Diphenylethene 1,2 Diyl Diphenol
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The traditional process of materials discovery is often characterized by time-consuming and resource-intensive trial-and-error experimentation. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the rapid and efficient design and discovery of novel derivatives of 4,4'-(1,2-diphenylethene-1,2-diyl)diphenol (B1632589) with tailored properties.
Furthermore, AI algorithms can be employed to solve "inverse design" problems, where the desired properties are specified, and the AI proposes the corresponding molecular structures. gatech.edu This capability is particularly valuable for developing materials with optimized performance for advanced applications. The use of AI can also extend to predicting the outcomes of chemical reactions and optimizing synthesis pathways, contributing to more efficient and sustainable laboratory practices. nih.gov The synergy between AI and experimental chemistry is poised to unlock the full potential of the this compound scaffold, leading to the creation of next-generation functional materials.
Design of Multi-Stimuli Responsive Systems for Advanced Functionalities
A significant area of future research lies in the development of "smart" materials based on this compound that can respond to multiple external stimuli. These multi-stimuli responsive systems can undergo changes in their chemical or physical properties, such as fluorescence, in response to triggers like pH, temperature, light, and the presence of specific ions or biomolecules.
Researchers have already demonstrated the potential of TPE-containing polymers to exhibit fluorescence changes in response to various stimuli. For instance, TPE-appended maleic anhydride terpolymers have been shown to display multi-stimuli-responsive fluorescence, influenced by pH, ionic strength, and the presence of calcium ions and bovine serum albumin. The unique aggregation-induced emission (AIE) property of the TPE core is central to this functionality, as changes in the polymer's conformation in response to stimuli affect the aggregation state of the TPE units and, consequently, their fluorescence.
Future work will focus on designing more complex and sophisticated multi-stimuli responsive systems with precisely controlled responses. This could involve the development of materials that respond to a combination of stimuli in a programmable manner, enabling the creation of advanced sensors, drug delivery vehicles, and smart coatings. The ability to fine-tune the responsiveness of these materials by modifying the molecular architecture of the TPE derivatives will be crucial for tailoring their functionalities for specific high-tech applications.
Green Chemistry Approaches in the Synthesis and Application of this compound
As the demand for advanced materials grows, so does the importance of developing environmentally sustainable synthesis and application methods. Future research on this compound and its derivatives will increasingly focus on the principles of green chemistry.
Current synthesis routes for TPE derivatives often involve methods like Suzuki coupling and McMurry coupling reactions. rsc.orgacs.orgnih.gov While effective, these methods can sometimes utilize harsh reagents and solvents. Future efforts will aim to develop greener alternatives, such as:
Catalytic Reactions: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. The use of catalytic amounts of reagents like triethylamine and phosphine in Wittig-type reactions for the synthesis of related functionalized compounds points towards a more sustainable direction. organic-chemistry.org
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Beyond synthesis, the application of these materials in environmentally friendly technologies is a key trend. For example, their use in water-based sensing applications for the detection of pollutants aligns with green chemistry goals. The development of recyclable and biodegradable polymers based on the this compound scaffold is another promising avenue for future research.
Expanding Applications in Energy Conversion, Storage, and Environmental Remediation
The unique electronic and photophysical properties of this compound and its derivatives make them highly promising candidates for a range of applications in energy and environmental science.
Energy Conversion and Storage:
Derivatives of TPE are being explored for their potential in organic solar cells and other optoelectronic devices. Their high thermal stability and aggregation-induced emission properties are advantageous for these applications. rsc.org Future research will focus on designing TPE-based molecules with optimized electronic properties to enhance the efficiency and stability of solar energy conversion devices. The development of novel polymers incorporating the TPE structure for applications in electrostatic energy storage is also an active area of investigation.
Environmental Remediation and Sensing:
The fluorescent properties of TPE derivatives make them excellent candidates for the development of highly sensitive and selective chemosensors for environmental pollutants. These sensors can detect the presence of nitroaromatic compounds, which are common components of explosives, and heavy metal ions in aqueous media. nih.govnih.gov The AIE properties of these materials allow for "turn-on" or "turn-off" fluorescence responses upon binding with the target analyte, enabling straightforward detection.
Future research will focus on developing portable and cost-effective sensing devices based on these materials for real-time environmental monitoring. Additionally, the development of TPE-based porous polymers for the capture and removal of pollutants from water is a promising direction for environmental remediation. The high surface area and tunable functionality of these materials make them ideal for selectively adsorbing contaminants.
Q & A
Q. What synthetic methodologies are recommended for preparing 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol?
Answer: The compound can be synthesized via condensation reactions involving aryl aldehydes and phenols under acidic or basic conditions. A common approach involves:
Knoevenagel condensation : Reacting substituted benzaldehydes with phenolic hydroxyl groups in the presence of a base (e.g., piperidine) to form the ethene bridge.
Photochemical or thermal cyclization : Stabilizing the stilbene core (1,2-diphenylethene) via UV irradiation or reflux in polar aprotic solvents (e.g., DMF) .
Q. How is the structural integrity of this compound validated?
Answer: Structural confirmation requires a combination of:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 5.2–5.8 ppm (ethene bridge protons).
- ¹³C NMR : Signals for sp² carbons (110–150 ppm) and hydroxyl-bearing carbons (160 ppm).
X-ray Crystallography : Resolves planarity of the ethene bridge and dihedral angles between phenyl rings .
Mass Spectrometry : Molecular ion peak at m/z corresponding to C₂₆H₂₀O₂ (exact mass: 364.14 Da).
Advanced Research Questions
Q. What are the mechanistic insights into the compound’s photophysical properties?
Answer: The π-conjugated stilbene backbone enables tunable fluorescence and aggregation-induced emission (AIE). Key findings:
Q. How do substituents on the phenolic rings influence electronic and steric effects?
Answer: Substituents modulate HOMO-LUMO gaps and steric hindrance:
Electron-Withdrawing Groups (EWGs) :
- Nitro (-NO₂) : Reduces HOMO energy (≈0.5 eV), enhancing oxidative stability .
- Halogens (-Cl, -F) : Increases π-stacking interactions in crystal lattices .
Electron-Donating Groups (EDGs) :
Q. Methodological Approach :
Q. What strategies resolve contradictions in reported antioxidant activity data?
Answer: Discrepancies arise from assay conditions and sample purity. Best practices include:
Standardized Assays :
- DPPH Radical Scavenging : IC₅₀ values vary with solvent polarity (e.g., 12 µM in ethanol vs. 25 µM in DMSO) .
- ORAC Assay : Normalize results to Trolox equivalents (e.g., 3.2–4.1 µmol TE/µmol compound) .
Purity Validation :
Q. Conflict Resolution Workflow :
| Step | Action | Outcome |
|---|---|---|
| 1. Reproducibility Check | Replicate under identical conditions | Confirm/refute initial data |
| 2. Inter-laboratory Validation | Collaborate with independent labs | Eliminate systematic errors |
Q. How is the compound integrated into advanced materials (e.g., MOFs, polymers)?
Answer: The diphenolic groups act as ligands or crosslinkers:
Metal-Organic Frameworks (MOFs) :
Epoxy Resins :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
